2-A-7,8,8-Ttmidz
Description
2-A-7,8,8-Ttmidz (hypothesized as a substituted 1,3,4-thiadiazole derivative based on structural nomenclature conventions) is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. While direct references to this specific compound are absent in the provided evidence, its properties and applications can be inferred from structurally analogous thiadiazoles described in the literature. Thiadiazoles are renowned for their versatility in coordination chemistry, biological activity, and applications in materials science . Substitutions at the 2-, 5-, and 7-positions (e.g., alkylthio, amino, or acetyl groups) significantly influence reactivity, solubility, and functional utility .
Properties
CAS No. |
65490-65-5 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(7S)-1,10,10-trimethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2,5-dien-4-amine |
InChI |
InChI=1S/C11H17N3/c1-10(2)8-4-5-11(10,3)9-7(8)6-14(12)13-9/h6,8H,4-5,12H2,1-3H3/t8-,11?/m1/s1 |
InChI Key |
LFAIZRNZPWRPPA-RZZZFEHKSA-N |
SMILES |
CC1(C2CCC1(C3=NN(C=C23)N)C)C |
Isomeric SMILES |
CC1([C@@H]2CCC1(C3=NN(C=C23)N)C)C |
Canonical SMILES |
CC1(C2CCC1(C3=NN(C=C23)N)C)C |
Synonyms |
(4S,7R)-2-amino-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole 2-A-7,8,8-TTMIDZ 2-amino-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-A-7,8,8-Ttmidz with three classes of related compounds: 1,3,4-thiadiazoles , 1,2,5-oxadiazines , and metal-thiadiazole complexes . Key differences in synthesis, physicochemical properties, and applications are highlighted.
Physicochemical Properties
*Properties extrapolated from thiadiazole analogs .
Key Research Findings and Contradictions
Synthetic Efficiency : 1,2,5-Oxadiazines require longer reflux times (4+ hours) compared to thiadiazoles, which often achieve high yields in <2 hours .
Biological Activity: 2-Alkylthio-5-amino derivatives exhibit superior fungicidal activity compared to non-alkylated analogs, suggesting substitutions at the 2-position are critical .
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